molecular formula C15H15ClN4 B1365480 2,3-Diphenyl-5-ethyltetrazolium chloride CAS No. 66138-05-4

2,3-Diphenyl-5-ethyltetrazolium chloride

Cat. No.: B1365480
CAS No.: 66138-05-4
M. Wt: 286.76 g/mol
InChI Key: WDLRRKFNUOOGIW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5-ethyltetrazolium chloride typically involves the reaction of 2,3-diphenyltetrazolium chloride with ethyl iodide under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the reaction . The product is then purified through recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-5-ethyltetrazolium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions vary based on the reagents and conditions used. For example, oxidation may yield different tetrazolium derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

2,3-Diphenyl-5-ethyltetrazolium chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-5-ethyltetrazolium chloride involves its interaction with cellular components and enzymes. The compound is reduced by cellular dehydrogenases to form a colored formazan product, which can be measured spectrophotometrically. This property makes it useful in assays to determine cell viability and metabolic activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diphenyltetrazolium chloride
  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
  • 2,3,5-Triphenyltetrazolium chloride (TTC)

Uniqueness

2,3-Diphenyl-5-ethyltetrazolium chloride is unique due to its specific structural features and reactivity. Unlike other tetrazolium compounds, it has an ethyl group attached to the tetrazolium ring, which influences its chemical behavior and applications. This structural difference makes it particularly useful in certain biochemical assays and industrial applications .

Properties

IUPAC Name

5-ethyl-2,3-diphenyltetrazol-2-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N4.ClH/c1-2-15-16-18(13-9-5-3-6-10-13)19(17-15)14-11-7-4-8-12-14;/h3-12H,2H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLRRKFNUOOGIW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN([N+](=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Diphenyl-5-ethyltetrazolium chloride
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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